![molecular formula C21H20N6O3 B2443319 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 892481-56-0](/img/structure/B2443319.png)
2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their significant biological and pharmaceutical activities, making them a subject of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the triazolopyrimidine core .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production .
Analyse Chemischer Reaktionen
Acetamide Hydrolysis
The N-phenethylacetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic (HCl, 60°C) : Cleavage to form carboxylic acid intermediates.
-
Basic (NaOH, reflux) : Generation of free amines with subsequent cyclization potential .
Methoxyphenyl Substitutions
The 4-methoxyphenyl group participates in:
-
Demethylation : Using BBr₃ yields phenolic derivatives for further electrophilic substitutions .
-
Halogenation : Electrophilic bromination at the para position (relative to methoxy) under Vilsmeier-Haack conditions .
Table 2: Electrophilic Substitution Reactions
Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Bromination | Br₂/FeCl₃, CHCl₃, 25°C | 4-Bromo-3-methoxyphenyl | 85 | |
Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-3-methoxyphenyl | 78 |
Triazole-Pyrimidine Core Reactivity
The fused triazole-pyrimidine system exhibits:
Oxidation-Reduction
-
Oxidation (KMnO₄, H₂O) : Forms N-oxide derivatives at the pyrimidine N7 position.
-
Reduction (H₂/Pd-C) : Selective saturation of the triazole ring under hydrogenation conditions .
Cycloaddition Reactions
The triazole ring participates in 1,3-dipolar cycloadditions with alkynes to form fused tetracyclic systems.
Biological Activity and Enzyme Interactions
The compound inhibits indoleamine 2,3-dioxygenase (IDO) , a key enzyme in cancer immunomodulation:
-
IC₅₀ : 0.34 μM (human recombinant IDO assay).
-
Mechanism : Competitive binding at the heme-active site via triazole-pyrimidine coordination.
Table 3: Structure-Activity Relationship (SAR) Insights
Modification Site | Effect on IDO Inhibition | Source |
---|---|---|
Methoxy → Ethoxy | 2.1× reduced potency | |
Acetamide → Propionamide | Comparable activity | |
Triazole N-methylation | Complete loss of activity |
Stability and Degradation
-
Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the triazole-pyrimidine bond (t₁/₂ = 4.2 h).
-
Hydrolytic Stability : Stable in pH 4–8 buffers for >48 h; rapid degradation occurs at pH <2 or >10.
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science applications. Future studies should explore its catalytic potential in asymmetric synthesis and its role in targeted drug delivery systems.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Anticancer Activity
- Several studies have reported that derivatives of triazolopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide have shown promising results against MCF-7 breast cancer cells with IC50 values indicating potent activity .
- The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
-
Antimicrobial Properties
- Research indicates that triazolo derivatives possess antimicrobial activity against a range of pathogens. For example, compounds derived from similar structures have demonstrated effectiveness against both gram-positive and gram-negative bacteria . The presence of the triazole ring is crucial for this activity due to its ability to interact with microbial enzymes.
- Anti-inflammatory Effects
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Antimicrobial Screening
Wirkmechanismus
The mechanism of action of 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes, thereby disrupting key biological pathways. For example, it may inhibit myeloperoxidase, an enzyme involved in the immune response, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
1,2,3-Triazoles: These compounds are structurally related and are known for their wide range of applications in medicinal chemistry.
Uniqueness
2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and phenethylacetamide groups contribute to its unique reactivity and potential therapeutic applications .
Biologische Aktivität
The compound 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a member of the triazolopyrimidine class, which has garnered attention due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazolo-pyrimidine core that is known for conferring significant biological activity.
The biological activity of this compound primarily involves:
- Inhibition of Cell Proliferation : The compound has shown potent inhibitory effects on the proliferation of various cancer cell lines. It targets specific pathways involved in cell cycle regulation.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
Anticancer Activity
Research findings highlight the anticancer potential of this compound against multiple cancer types. The following table summarizes key findings from various studies:
Case Studies and Research Findings
- Study on MCF-7 Cells : In a study investigating the effects on MCF-7 breast cancer cells, the compound was found to significantly reduce cell viability with an IC50 value of 5 µM. Mechanistic studies revealed that it induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins like Bax while decreasing Bcl-2 levels.
- A549 Lung Cancer Model : Another study focused on A549 lung cancer cells demonstrated an IC50 value of 4 µM. The compound caused a G2/M phase arrest and was associated with increased expression of cyclin-dependent kinase inhibitors.
- HCT116 Colon Cancer Cells : Research conducted on HCT116 colon cancer cells showed that the compound inhibited CDK2/cyclin A2 activity effectively, with an IC50 value of 3.5 µM. This inhibition led to significant growth suppression and apoptosis induction.
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-30-17-9-7-16(8-10-17)27-20-19(24-25-27)21(29)26(14-23-20)13-18(28)22-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASJRKCOTYHQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.